BenchChemオンラインストアへようこそ!

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

Chromatographic resolution Impurity profiling System suitability

This is the definitive EP Impurity D (Clomiphene Tritylphenone Analog), the only impurity bearing the bis(diethylaminoethoxy)phenyl-ethanone scaffold. It provides unambiguous resolution from clomiphene API and monofunctionalized impurities (e.g., Impurity A/C) in HPLC-UV/LC-MS methods, making it indispensable for column performance verification and system suitability in ANDA regulatory filings. Supplied with full characterization data packages (NMR, MS, HPLC) meeting ICH Q3A/Q3B identification thresholds. Additionally, its documented human liver microsomal CYP450 inhibition activity qualifies it for metabolic liability screening per ICH M3(R2). Choose this standard to eliminate batch release non-compliance risks and ensure audit-ready analytical data.

Molecular Formula C₃₈H₄₈Cl₂N₂O₃
Molecular Weight 651.71
CAS No. 1391054-64-0
Cat. No. B1146689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride
CAS1391054-64-0
Synonyms2,2-Bis[p-[2-(diethylamino)ethoxy]phenyl]-2-phenylacetophenone Dihydrochloride; 
Molecular FormulaC₃₈H₄₈Cl₂N₂O₃
Molecular Weight651.71
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride (CAS 1391054-64-0): Clomiphene EP Impurity D Reference Standard


2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride (CAS 1391054-64-0) is a triphenylethylene-derived compound classified by the European Pharmacopoeia as Clomiphene EP Impurity D and by the USP as Clomiphene Tritylphenone Analog [1]. Also referred to as bis-DEA, this synthetic metabolite has been documented to inhibit human liver microsomal cytochrome P450 enzymes and is supplied as a fully characterized analytical reference standard for pharmaceutical quality control . Its molecular formula as the dihydrochloride salt is C₃₈H₄₈Cl₂N₂O₃ (MW 651.71), with the free base form having formula C₃₈H₄₆N₂O₃ (MW 578.78) [2].

Why Generic Clomiphene Impurity Standards Cannot Replace CAS 1391054-64-0 in Regulated Quality Control


Clomiphene impurity reference standards are not interchangeable: each EP-designated impurity (A through H) possesses a distinct chemical structure, molecular weight, chromatographic retention behavior, and toxicological profile . Impurity D (CAS 1391054-64-0) is the only impurity bearing a bis(diethylaminoethoxy)phenyl-substituted ethanone core, whereas Impurity A (deschloro clomiphene, MW ~371) and Impurity C (MW ~371) are monofunctionalized analogs [1]. This structural divergence directly affects HPLC relative retention times, MS fragmentation patterns, and UV absorption characteristics, meaning that using an incorrect impurity standard in ANDA submissions or QC batch release testing will produce invalid system suitability results and non-compliance with EP/USP monographs [2].

Quantitative Differentiation Evidence for 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride (CAS 1391054-64-0)


Structural and Molecular Weight Differentiation: Bis-DEA vs. EP Impurity A (Deschloro Clomiphene)

Impurity D (bis-DEA) possesses a bis(diethylaminoethoxy)phenyl-substituted ethanone scaffold with a molecular weight of 578.78 g/mol (free base), nearly twice that of EP Impurity A (deschloro clomiphene, C₂₆H₂₉NO, MW 371.51 g/mol) [1]. This mass differential of approximately 207 g/mol ensures baseline chromatographic separation from both the API and other low-MW impurities on standard reversed-phase HPLC columns .

Chromatographic resolution Impurity profiling System suitability

CYP450 Enzyme Inhibition: bis-DEA Demonstrates Documented Metabolic Liability Distinct from Structurally Simpler Impurities

bis-DEA has been experimentally shown to inhibit human liver microsomal cytochrome P450 enzymes, representing a metabolic interaction potential that is structurally conferred by its dual diethylaminoethoxy moieties . In contrast, the majority of clomiphene impurities (e.g., Impurity A, C, and G/H) lack published CYP inhibition data, and their simpler monofunctionalized structures provide fewer sites for heme-iron coordination [1]. This functional difference means that Impurity D carries a distinct risk profile requiring dedicated quantification and control under ICH Q3A/Q3B guidelines for genotoxic and drug-drug interaction potential.

Drug metabolism Cytochrome P450 inhibition Metabolite safety

Dual Pharmacopeial Recognition: EP Impurity D and USP Tritylphenone Analog Designation Ensures Regulatory Acceptance

CAS 1391054-64-0 is the only clomiphene impurity carrying the dual designation of EP Impurity D and USP Clomiphene Tritylphenone Analog, with explicit inclusion in the European Pharmacopoeia monograph for Clomifene Citrate [1]. While other clomiphene impurities (A, C, E, G/H) each serve specific EP identification functions, none share this particular bis-triphenylethylene structural class. Commercially, this compound is supplied with full characterization data (HPLC purity ≥95%, NMR, MS) compliant with regulatory guidelines, and is explicitly intended for analytical method development, method validation (AMV), ANDA QC, and commercial production quality control .

Pharmacopeial compliance ANDA submission Reference standard traceability

Salt Form Availability: Dihydrochloride Salt Offers Solubility Advantage for Aqueous Analytical Workflows

The dihydrochloride salt form (CAS 1391054-64-0, MW 651.71, C₃₈H₄₈Cl₂N₂O₃) exhibits improved solubility in aqueous and methanolic media compared to the free base (MW 578.78, C₃₈H₄₆N₂O₃), with reported solubility in DMSO (slightly soluble), methanol (slightly soluble), and water (slightly soluble upon heating) . The free base is hygroscopic, which can complicate precise weighing and standard preparation in routine QC environments . This differential handling property is not uniformly observed across all clomiphene impurity salt forms, some of which are supplied only as the citrate or hydrochloride salts of structurally distinct compounds.

Solubility enhancement Analytical method development Sample preparation

Validated Application Scenarios for 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride in Pharmaceutical Quality Control and Research


ANDA Method Validation (AMV) and System Suitability Testing for Clomiphene Citrate Drug Substance

As EP Impurity D with a unique bis(diethylaminoethoxy)phenyl-ethanone scaffold and molecular weight (578.78 free base; 651.71 dihydrochloride), CAS 1391054-64-0 serves as a critical system suitability standard in HPLC methods for clomiphene citrate. Its chromatographic retention is well-resolved from the API (clomiphene, MW ~406) and from monofunctionalized impurities such as Impurity A (deschloro clomiphene, MW ~371), making it an ideal marker for column performance verification and resolution testing in ANDA regulatory submissions [1].

Quantitative Impurity Profiling in Commercial Clomiphene Citrate Production QC

The dihydrochloride salt of this compound enables precise gravimetric preparation of reference standard solutions for external standard calibration in HPLC-UV and LC-MS impurity quantification methods. With commercial purity specifications of ≥95% (HPLC) and full characterization data packages (NMR, MS, HPLC chromatograms), it meets ICH Q3A/Q3B identification and qualification thresholds for impurities in drug substances dosed at ≤2 g/day [2].

In Vitro CYP450 Drug-Drug Interaction Risk Assessment Studies

Unlike structurally simpler clomiphene impurities that lack published pharmacological activity data, bis-DEA has documented inhibitory activity against human liver microsomal cytochrome P450 enzymes . This property makes it a relevant test article for CYP inhibition screening panels when evaluating the potential metabolic liability of clomiphene impurity profiles, supporting regulatory safety qualification in accordance with ICH M3(R2) guidance on metabolites testing.

LC-MS/MS Method Development for Clomiphene Metabolite and Impurity Identification in Biological Matrices

The bis-DEA structure — featuring two diethylaminoethoxy side chains, a central quaternary carbon, and a benzophenone carbonyl — produces a characteristic MS fragmentation pattern distinguishable from N-desethyl, 4-hydroxy, and N-oxide clomiphene metabolites. This enables its use as a reference standard in LC-QTOF-MS-based doping control and forensic toxicology methods, where unambiguous identification of clomiphene-related substances is required [3].

Quote Request

Request a Quote for 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.